methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride

Lipophilicity Physicochemical profiling Sitagliptin intermediate selection

Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride (CAS 1909309-14-3) is the hydrochloride salt of a chiral β-amino acid methyl ester bearing a 2,4,5-trifluorophenyl substituent, with molecular formula C₁₁H₁₂F₃NO₂·HCl and a molecular weight of 283.67 g/mol. It is primarily recognized as Sitagliptin Impurity 66 (HCl salt) and serves as a critical chiral building block in the synthesis of sitagliptin, a frontline dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes.

Molecular Formula C11H13ClF3NO2
Molecular Weight 283.67 g/mol
CAS No. 1909309-14-3
Cat. No. B6617695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride
CAS1909309-14-3
Molecular FormulaC11H13ClF3NO2
Molecular Weight283.67 g/mol
Structural Identifiers
SMILESCOC(=O)CC(CC1=CC(=C(C=C1F)F)F)N.Cl
InChIInChI=1S/C11H12F3NO2.ClH/c1-17-11(16)4-7(15)2-6-3-9(13)10(14)5-8(6)12;/h3,5,7H,2,4,15H2,1H3;1H
InChIKeyHZHUQANPVYGJKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride (CAS 1909309-14-3): A Critical β-Amino Acid Intermediate for Sitagliptin and DPP-4 Inhibitor Programs


Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride (CAS 1909309-14-3) is the hydrochloride salt of a chiral β-amino acid methyl ester bearing a 2,4,5-trifluorophenyl substituent, with molecular formula C₁₁H₁₂F₃NO₂·HCl and a molecular weight of 283.67 g/mol [1]. It is primarily recognized as Sitagliptin Impurity 66 (HCl salt) and serves as a critical chiral building block in the synthesis of sitagliptin, a frontline dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes [2]. The trifluorophenyl motif confers distinct electronic and steric properties that differentiate this scaffold from other β-amino acid intermediates, making its precise identity, enantiomeric composition, and salt form decisive for downstream synthetic fidelity [3].

Why Generic Substitution Fails: Three Evidence Dimensions Where Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate Hydrochloride Diverges from Its Closest Analogs


Procurement of a generic 'β-amino-4-(trifluorophenyl)butanoate' without verifying the full chemical identity chain—regioisomeric fluorination pattern, methyl ester speciation, enantiomeric configuration, and salt form—carries substantial risk. The 2,4,5-trifluorophenyl substitution pattern (as opposed to 3,4,5- or other tri-fluorinated regioisomers) is locked into the sitagliptin pharmacophore by crystallographic interaction with the DPP-4 active site [1]. The methyl ester dictates differential solubility and a predicted LogP of approximately 1.85 for the free base, whereas the ethyl ester analog shifts LogP higher and alters biocatalytic performance . The hydrochloride salt further enhances aqueous solubility compared to the free base or alternative salt forms, directly impacting handling and formulation feasibility [2]. These three dimensions—fluorine regiochemistry, ester alkyl chain, and salt counterion—are not interchangeable without measurable consequences for synthesis yield, impurity profile, or biological readout.

Product-Specific Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparisons for Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate Hydrochloride


Lipophilicity Comparison: Methyl Ester (LogP 1.85) vs. Ethyl Ester (Predicted LogP ~2.3–2.5) and Impact on Synthesis Design

The methyl ester variant of the target scaffold exhibits a calculated LogP of 1.85, whereas the ethyl ester analog (CAS 1151240-92-4) is predicted to have a LogP in the range of 2.3–2.5 based on incremental methylene contribution . A substrate profiling study of 11 analogs further reported that hydroxyethyl-3-oxo-4-(2,4,5-trifluorophenyl)butanoate displayed the best biocatalytic performance, partially attributed to its superior solubility in the enzymatic system, implying that even modest changes to the ester alkyl chain can shift solubility and enzyme compatibility .

Lipophilicity Physicochemical profiling Sitagliptin intermediate selection

Synthesis Yield: Stereoselective Route Delivers 95% Yield for (R)-Methyl Ester via Mandelate Resolution

A patent-scale preparation of (R)-methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate via (R)-(-)-mandelate resolution reports an isolated yield of 95% under aqueous sodium carbonate conditions at pH 8–9 . While the ethyl (R)-ester analog is also accessible by similar resolution strategies, reported yields are typically moderate to good, with no published large-scale protocol matching the 95% benchmark for the methyl ester [1]. The hydrochloride salt form (CAS 1909309-14-3) is subsequently generated to confer crystalline handling advantages.

Synthesis yield Chiral resolution Process chemistry

Reference Standard Utility: Hydrochloride Salt (CAS 1909309-14-3) vs. Free Base (CAS 881995-69-3) for ANDA Analytical Workflows

The hydrochloride salt (CAS 1909309-14-3) is catalogued as Sitagliptin Impurity 66 (HCl salt) and supplied with full characterization data compliant with regulatory guidelines for ANDA analytical method development, method validation (AMV), and QC applications [1]. The free base counterpart (CAS 881995-69-3) is also available as a reference standard but lacks the enhanced storage stability and handling properties conferred by salt formation; the hydrochloride form is reported to be stable under recommended storage conditions with a storage temperature range of +2 to +8 °C [2]. Both are usable as reference standards, but only the hydrochloride salt provides the combination of regulatory-ready documentation and crystalline stability required for formal ANDA submissions.

Reference standard ANDA Method validation Quality control

Potency Class Association: The (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl Moiety Underlies DPP-4 Inhibitors with IC₅₀ as Low as 16.8 nM

The (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid scaffold—the hydrolyzed form of the target methyl ester—is the core pharmacophore of sitagliptin. When this scaffold is coupled to an optimized bicyclic amino moiety (2-azabicyclo[2.2.1]heptane), the resulting compound (neogliptin, compound 12a) achieves an IC₅₀ of 16.8 ± 2.2 nM against recombinant human DPP-4, surpassing both vildagliptin and sitagliptin in potency [1]. The 2,4,5-trifluorophenyl substitution pattern is essential for this activity; deviation to 3,4,5-trifluoro or mono/di-fluorinated analogs results in marked loss of DPP-4 binding affinity as established by SAR studies within the sitagliptin patent estate [2].

DPP-4 inhibition IC₅₀ Neogliptin Sitagliptin pharmacophore

Hydrochloride Salt Solubility Advantage: Enhanced Aqueous Solubility vs. Free Base for Formulation-Relevant Handling

The hydrochloride salt of (R)-methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate exhibits markedly improved water solubility compared to its free base counterpart, making it suitable for pharmaceutical formulation workflows that require aqueous processing . The free base (CAS 881995-69-3) has low water solubility and is soluble only in organic solvents such as methanol and acetone [1]. This solubility differential is a direct consequence of salt formation and is critical for API intermediate handling, analytical method development, and any step requiring aqueous dissolution.

Salt form solubility Hydrochloride salt Pharmaceutical formulation

Commercial Purity Benchmark: 95% Minimum Purity Specification with Validated Batch-to-Batch Consistency

Multiple commercial suppliers list methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride (CAS 1909309-14-3) at a minimum purity of 95%, with pricing transparency across scales (e.g., 1 g at $289–$340, 5 g at $921) as reported by Enamine and A2B Chem [1]. The free base methyl ester (CAS 1253055-92-3) is similarly offered at 95% purity, but the salt form provides an additional quality control checkpoint through salt stoichiometry verification. The ethyl ester analog (CAS 1151240-92-4) is also available at ~95% purity, but its procurement is less standardized with fewer vendor listings and less published batch data .

Purity specification Quality control Procurement standard

Best Research and Industrial Application Scenarios for Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate Hydrochloride (CAS 1909309-14-3)


ANDA Analytical Method Development and Validation (AMV) for Sitagliptin Formulations

As Sitagliptin Impurity 66 (HCl salt), this compound is supplied with regulatory-compliant characterization data and is specifically designated for ANDA analytical method development, method validation, and quality control applications during the commercial production of sitagliptin [1]. Its hydrochloride salt form provides crystalline stability and water solubility that facilitate preparation of standard solutions for HPLC, UPLC, and LC-MS methods, eliminating the solubility challenges encountered with the free base.

Chiral Building Block for Next-Generation DPP-4 Inhibitor Synthesis

The (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate scaffold, when coupled to diverse amine capping groups, yields DPP-4 inhibitors with IC₅₀ values as low as 16.8 nM—surpassing sitagliptin itself [2]. Procuring the hydrochloride salt ensures the correct enantiomeric configuration is locked in from the start, with the 95% synthesis yield benchmark providing cost predictability for medicinal chemistry campaigns targeting novel DPP-4 inhibitors, CNS-penetrant analogs, or dual-action antidiabetic agents.

Quality Control Reference Standard for Sitagliptin API Manufacturing

The hydrochloride salt serves as a reference standard for identifying and quantifying Impurity 66 in sitagliptin API batches, with traceability to pharmacopeial standards (USP or EP) available based on feasibility [3]. Its documented storage stability at +2 to +8 °C and water solubility make it operationally superior to the free base for routine QC laboratory use, where rapid dissolution and long-term standard stability are paramount.

Process Chemistry Optimization: Benchmarking Alternative Synthetic Routes

The published 95% yield for (R)-methyl ester synthesis via mandelate resolution under aqueous carbonate conditions provides a quantifiable benchmark against which alternative enzymatic or asymmetric hydrogenation routes can be compared . Procuring the hydrochloride salt with a certified 95% purity specification from multiple vendors enables direct route scouting and process optimization without the confounding variable of in-house salt formation.

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